2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride
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Overview
Description
2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride is a complex organic compound that features a unique combination of chlorine, fluorine, and benzodioxin structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of a benzodioxin derivative with chlorinating and fluorinating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the final product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to optimize the reaction and yield the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxin derivatives and fluorinated organic molecules. Examples include:
- 2-Chloro-3,3,3-trifluoroprop-1-ene
- 2,3-Difluoro-5-chloropyridine
Uniqueness
What sets 2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride apart is its unique combination of chlorine, fluorine, and benzodioxin structures, which confer specific chemical and physical properties. These properties make it particularly useful in applications requiring high stability, reactivity, and specificity.
Properties
IUPAC Name |
2-chloro-2,3,3-trifluoro-1,4-benzodioxine-6-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F3O3/c10-7(15)4-1-2-5-6(3-4)17-9(13,14)8(11,12)16-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKLDALIUVQARO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)OC(C(O2)(F)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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